molecular formula C6H13NO2S B2528473 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide CAS No. 2172081-57-9

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide

Cat. No.: B2528473
CAS No.: 2172081-57-9
M. Wt: 163.24
InChI Key: UTBXZTHXGSUBPB-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms within its six-membered ring structure. This compound is notable for its fully saturated thiazine ring, which is a significant structural motif in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-bromo-3-chloropropane with a suitable amine in the presence of a base like potassium carbonate in dimethylformamide. This reaction yields cyclic sulfamoyl acetamide esters, which can be further hydrolyzed and coupled with other reagents to form the desired thiazinane derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted thiazinane derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

6,6-dimethylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2)4-3-5-7-10(6,8)9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBXZTHXGSUBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNS1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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